6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-4-2-1-3-6(7)12/h1-4H,5H2,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKULMQAPBSFPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino group of 2-chloroaniline. The intermediate product is then treated with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The triazine ring can participate in condensation reactions with other compounds, forming larger and more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine features a triazine ring with two amine groups at positions 2 and 4, a chloromethyl group at position 6, and a chlorophenyl group attached to the nitrogen at position 1. The synthesis typically involves the reaction of cyanuric chloride with 2-chloroaniline in the presence of a base, allowing for the introduction of functional groups that enhance its reactivity and utility in various applications.
Agrochemicals
One of the primary applications of this compound is as an herbicide. Triazine derivatives are widely used in agriculture due to their effectiveness in controlling broadleaf weeds and grasses. The compound's ability to inhibit photosynthesis in plants makes it a valuable tool for weed management.
Pharmaceutical Development
Research indicates that compounds similar to this triazine have shown potential in therapeutic applications, particularly in cancer treatment. These compounds may inhibit specific enzyme activities related to cancer progression by modulating biological targets such as receptors and enzymes. Further studies are required to elucidate the full therapeutic potential of this compound.
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex triazine derivatives. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of new compounds with potentially useful properties .
Case Study 1: Herbicidal Activity
A study demonstrated that triazine derivatives exhibit significant herbicidal activity against several weed species. The application of this compound resulted in effective control of target weeds with minimal impact on crop yield. This study highlights the compound's efficacy as an environmentally friendly herbicide compared to traditional options.
Case Study 2: Anticancer Properties
Another research effort focused on the anticancer properties of triazine derivatives. The study found that certain derivatives exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival .
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Structure : Replaces the 2-chlorophenyl group with dimethylamine (-N(CH3)2) at N2.
- Reactivity : The electron-donating dimethyl group reduces electrophilicity at the triazine core compared to the electron-withdrawing 2-chlorophenyl group. This diminishes reactivity in nucleophilic aromatic substitution but enhances stability .
- Applications : Primarily used as a precursor for further alkylation or arylation due to the reactive chloromethyl group .
N2-(2-Chlorophenyl)-6-(4-(dimethylamino)phenyl)-1,3,5-triazine-2,4-diamine
- Structure: Substitutes the chloromethyl group with a 4-(dimethylamino)phenyl group at position 5.
- Reactivity: The dimethylamino group increases electron density on the triazine ring, favoring π-π stacking interactions. The 2-chlorophenyl group retains steric hindrance.
- Biological Activity : Exhibits antiproliferative activity in cancer cell lines, attributed to the diaryl substitution pattern .
6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine (Simazine)
- Structure: Features ethylamino groups at N2 and N4, with a chlorine at position 6.
- Reactivity : Lacks the chloromethyl group, limiting further functionalization. The ethyl groups enhance lipophilicity.
- Applications : Widely used as a herbicide, contrasting with the pharmaceutical focus of the target compound .
Antiproliferative Activity
- The target compound’s chloromethyl and 2-chlorophenyl groups synergize to enhance interactions with cellular targets. For example, analogs like N2-(2-Chlorophenyl)-6-(4-(dimethylamino)phenyl)-1,3,5-triazine-2,4-diamine show IC50 values in the micromolar range against breast cancer cells (MCF-7), while simazine lacks such activity due to its agrochemical design .
Antimicrobial and Antiviral Potential
- Triazines with chlorophenyl groups (e.g., 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine ) demonstrate moderate antibacterial activity against Staphylococcus aureus, suggesting the chlorophenyl moiety’s role in membrane disruption .
Physicochemical Properties
Biological Activity
6-(Chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloromethyl group and a chlorophenyl substituent that enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H9Cl2N5
- Molecular Weight : 244.12 g/mol
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activities and receptor functions, which can lead to diverse biological effects. The specific mechanisms include:
- Enzyme Inhibition : The compound has been reported to inhibit several cancer-related enzymes such as DNA topoisomerase IIα and carbonic anhydrases .
- Receptor Binding : It binds to central nervous system (CNS) receptors including histamine H4 and serotonin 5-HT6 receptors, indicating potential applications in neuropharmacology .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.0 | |
| HCT-116 (Colon Cancer) | 0.98 | |
| A549 (Lung Cancer) | Varies |
These values indicate that the compound is particularly potent against breast and colon cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the triazine core significantly affect potency:
- Compounds with morpholine rings showed enhanced activity compared to those with piperidine rings.
- The presence of halogen groups (like chlorine) contributes to increased reactivity and selectivity for certain biological targets .
Case Studies
Several studies have explored the therapeutic potential of triazine derivatives similar to this compound:
- Cancer Treatment : A study focused on the synthesis of various substituted triazines showed that compounds with specific functional groups exhibited selective inhibition of cancer cell proliferation .
- Neuropharmacological Applications : Research indicated that triazine derivatives could serve as leads for developing drugs targeting CNS disorders due to their receptor binding profiles .
Q & A
Q. What are the standard protocols for synthesizing 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically begins with cyanuric chloride as the triazine core. The chloromethyl group is introduced via nucleophilic substitution, while the 2-chlorophenylamine is coupled under reflux in solvents like 1,4-dioxane or dichloroethane. Key steps include:
- Step 1 : React cyanuric chloride with 2-chlorophenylamine at 0–5°C to form the mono-substituted intermediate.
- Step 2 : Introduce the chloromethyl group using chloromethylating agents (e.g., ClCH₂MgBr) under anhydrous conditions .
Purity Optimization : - Use column chromatography with silica gel (eluent: ethyl acetate/hexane) for purification.
- Optimize reaction time and temperature (e.g., 12–24 hours at 80–100°C) to minimize byproducts .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO-d₆) resolve substituent positions. For example, aromatic protons appear at δ 7.2–8.4 ppm, while NH₂ groups show broad singlets near δ 7.2 .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 325.05). Fragmentation patterns reveal loss of Cl⁻ or CH₂Cl groups .
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How do substituent variations (e.g., halogenated phenyl groups) influence the compound’s biological activity and reactivity?
- Methodological Answer : Substituents alter electronic and steric properties:
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity at the triazine core, increasing reactivity in nucleophilic substitutions. For instance, 3-chlorophenyl derivatives show higher antiproliferative activity (IC₅₀ = 1.2 µM) compared to methyl-substituted analogs (IC₅₀ = 5.8 µM) .
- Steric Effects : Bulky substituents (e.g., morpholine) reduce metabolic degradation but may lower solubility. Comparative QSAR models can predict these effects .
Experimental Design : Synthesize analogs with systematic substituent changes (e.g., 3-F vs. 4-Cl phenyl) and evaluate via bioassays (e.g., kinase inhibition) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Purity Discrepancies : Use HPLC (≥95% purity threshold) and LC-MS to verify sample integrity. Impurities like unreacted cyanuric chloride can skew results .
- Assay Variability : Standardize cell-based assays (e.g., fixed incubation times, passage numbers). For example, antiproliferative activity against MCF-7 cells varies by ±15% depending on serum concentration .
- Computational Validation : Perform molecular docking to confirm target binding (e.g., EGFR kinase) and compare with experimental IC₅₀ values .
Q. What strategies improve the pharmacokinetic properties of this compound for drug development?
- Methodological Answer :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., morpholine, pyrrolidine) at the 6-position. A morpholine analog increased aqueous solubility by 3-fold (from 0.8 mg/mL to 2.5 mg/mL) .
- Metabolic Stability : Replace labile chloromethyl groups with stable ethers (e.g., CH₂OCH₃). In vitro microsomal assays show a 40% reduction in clearance with this modification .
- Pro-Drug Approaches : Mask NH₂ groups with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
